5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
CAS No.:
Cat. No.: VC12583293
Molecular Formula: C10H16BNO2S
Molecular Weight: 225.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16BNO2S |
|---|---|
| Molecular Weight | 225.12 g/mol |
| IUPAC Name | 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
| Standard InChI | InChI=1S/C10H16BNO2S/c1-7-8(12-6-15-7)11-13-9(2,3)10(4,5)14-11/h6H,1-5H3 |
| Standard InChI Key | CFRIVYHHIKBCFC-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(SC=N2)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and at the 5-position with a methyl group (Fig. 1). The boronic ester moiety introduces a trigonal planar boron atom coordinated to two oxygen atoms from the dioxaborolane ring, enhancing its stability and reactivity in Suzuki-Miyaura couplings .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆BNO₂S | |
| Molecular Weight | 225.12 g/mol | |
| IUPAC Name | 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(SC=N2)C | |
| Canonical SMILES | CC1=C(SC=N1)B2OC(C)(C)C(C)(C)O2 |
The methyl group at position 5 contributes to steric hindrance, potentially influencing regioselectivity in cross-coupling reactions. The dioxaborolane group’s electron-withdrawing nature modulates the thiazole ring’s electronic properties, as evidenced by computational studies on analogous systems .
Stability and Solubility
While experimental solubility data for this specific compound remains limited, structural analogs such as 2-methyl-5-(dioxaborolan-2-yl)thiazole exhibit moderate solubility in polar aprotic solvents (e.g., DMF, THF) and limited solubility in water . The dioxaborolane group enhances oxidative stability compared to free boronic acids, making the compound suitable for storage under ambient conditions .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via palladium-catalyzed borylation of halogenated thiazole precursors. A representative protocol involves:
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Substrate Preparation: 5-Methyl-4-bromo-1,3-thiazole is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) .
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Reaction Conditions: Conducted in 1,4-dioxane at 100°C under inert atmosphere for 16 hours .
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Workup: Purification via column chromatography yields the product in moderate yields (≈59% based on analogous syntheses) .
Key Reaction:
Optimization Challenges
Yield optimization remains challenging due to:
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Steric hindrance from the methyl and dioxaborolane groups, slowing transmetallation steps .
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Competitive deborylation at elevated temperatures, requiring precise thermal control .
Alternative catalysts such as Pd(PPh₃)₄ may improve efficiency, though this remains experimentally unverified for this specific substrate .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronic ester group enables efficient C–C bond formation with aryl/vinyl halides. In a model reaction with 4-bromotoluene:
Reaction yields typically exceed 70% under optimized conditions (THF/H₂O, 80°C). The thiazole ring’s nitrogen atom may coordinate palladium, influencing catalytic cycle efficiency .
Heterocyclic Functionalization
The compound serves as a building block for:
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Pharmaceutical intermediates: Coupling with pyridine halides generates bis-heterocyclic scaffolds prevalent in kinase inhibitors.
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Materials precursors: Incorporation into conjugated polymers enhances electron transport properties in organic semiconductors.
Material Science Applications
Polymer Synthesis
Copolymerization with thiophene derivatives yields π-conjugated polymers with tunable bandgaps (1.8–2.4 eV). These materials exhibit:
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Charge carrier mobility: 0.05–0.12 cm²/V·s in OFET configurations.
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Thermal stability: Decomposition temperatures >300°C (TGA data).
Sensor Development
The boron center’s Lewis acidity enables selective binding to fluoride ions, with detection limits of 0.1 ppm in acetonitrile. Structural analogs demonstrate reversible binding, suggesting utility in reusable sensor platforms .
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